2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide
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Overview
Description
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide is a complex organic compound characterized by its benzoylamino and benzoylhydrazino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of anthranylamide with propionic anhydride in an alkaline medium, followed by Schotten-Bauman acylation . The final step involves the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to replace dimethylformamide (DMF), making the process more environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of cost-effective starting materials and environmentally benign solvents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoylamino)-3-(benzoyloxy)propyl benzoate
- 2-(Benzoylamino)-3-(benzoyloxy)-1-phenylpropyl benzoate
Uniqueness
What sets 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide apart from similar compounds is its unique combination of benzoylamino and benzoylhydrazino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-benzamido-N-[3-(2-benzoylhydrazinyl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C24H22N4O4/c29-21(27-28-23(31)18-11-5-2-6-12-18)15-16-25-24(32)19-13-7-8-14-20(19)26-22(30)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,25,32)(H,26,30)(H,27,29)(H,28,31) |
InChI Key |
MKECNPHEKAUFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC(=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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